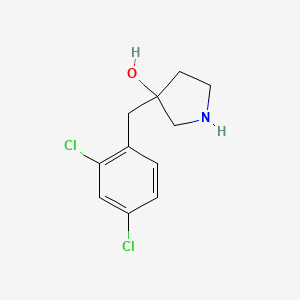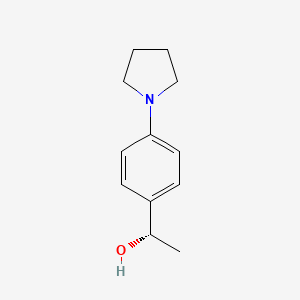![molecular formula C11H11NS B13617832 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . Another method includes the use of a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to cannabinoid receptors, influencing various physiological processes . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: A simpler structure without the cyclopropane ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents on the benzo[b]thiophene core.
Uniqueness
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both the benzo[b]thiophene moiety and the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11NS/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10H,5,12H2 |
Clave InChI |
JETWXRYJPRNGPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


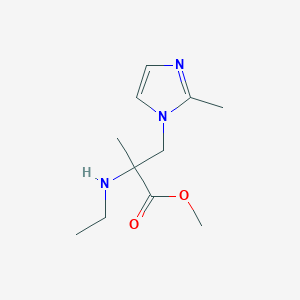
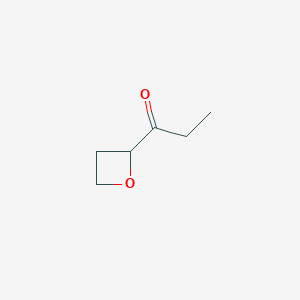
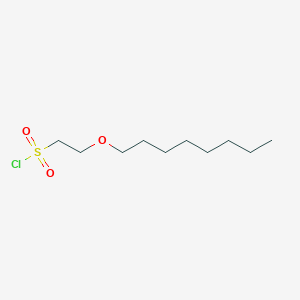
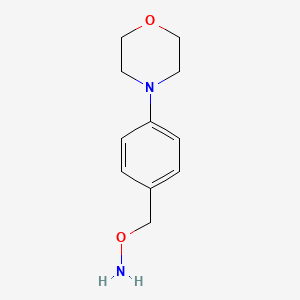
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)

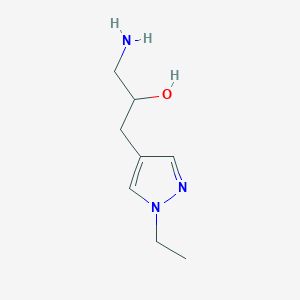
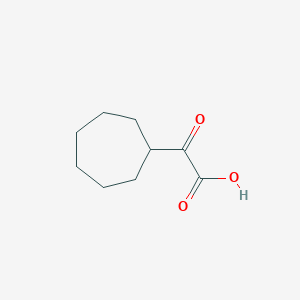
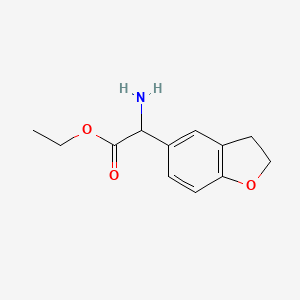
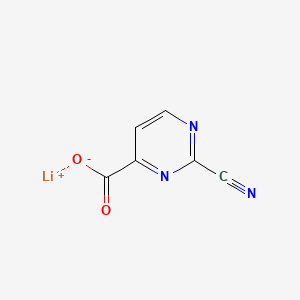
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
